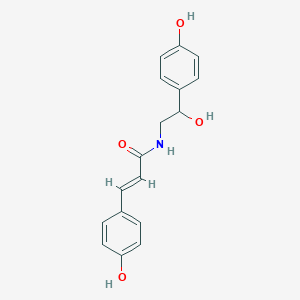

N-trans-p-Coumaroyloctopamine

Description

Properties

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATOSFCFMOPAHX-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307550 | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66648-45-1 | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | N-trans-p-Coumaroyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling N-trans-p-Coumaroyloctopamine: A Technical Guide to its Discovery and Isolation from Solanum melongena

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of N-trans-p-Coumaroyloctopamine, a bioactive phenylpropanoid amide found in Solanum melongena (eggplant). The document details the experimental protocols for its extraction, purification, and analysis, and summarizes its known biological activities, with a focus on its role in specific signaling pathways. Quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a naturally occurring phenylpropanoid amide that has garnered interest within the scientific community for its potential therapeutic properties. First identified in the roots of Solanum melongena, this compound has been the subject of research exploring its antioxidant and cell-signaling modulating activities. This guide serves as a comprehensive resource for researchers seeking to isolate and study this promising molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 299.32 g/mol | --INVALID-LINK-- |

| IUPAC Name | (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| Melting Point | 214 - 215 °C | --INVALID-LINK-- |

| CAS Number | 66648-45-1 | --INVALID-LINK-- |

Experimental Protocols

Extraction and Isolation from Solanum melongena Roots

The following protocol is adapted from the methodology described by Sun et al. (2015) for the extraction and purification of phenylpropanoid amides from eggplant roots.[1]

3.1.1. Sample Preparation:

-

Collect fresh roots of Solanum melongena.

-

Wash the roots thoroughly with water to remove soil and debris.

-

Air-dry the roots in a shaded, well-ventilated area until constant weight.

-

Pulverize the dried roots into a fine powder using a mechanical grinder.

-

Sieve the powder to ensure a uniform particle size.

3.1.2. Extraction:

-

Weigh 1.0 g of the powdered eggplant root sample.

-

Place the sample in a conical flask.

-

Add 50 mL of methanol (B129727) to the flask.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Filter the extract through filter paper to separate the solid residue.

-

Collect the methanol extract (supernatant).

-

Repeat the extraction process on the residue twice more with 50 mL of methanol each time.

-

Combine the three methanol extracts.

-

Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried residue in a known volume of methanol for subsequent analysis and purification.

3.1.3. Purification using High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

Gradient Program:

-

0-10 min: 10-25% B

-

10-30 min: 25-40% B

-

30-40 min: 40-60% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at 325 nm.

-

Injection Volume: 10 µL.

-

Collect the fraction corresponding to the retention time of this compound based on a reference standard.

Characterization

3.2.1. Mass Spectrometry (MS):

-

Utilize a hybrid ion trap time-of-flight mass spectrometer (IT-TOF-MS) coupled with HPLC.

-

The mass fragmentation patterns of this compound can be used for its identification.[1]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

Table 2: Spectroscopic Data for this compound

| Data Type | Key Signals/Fragments |

| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons, and the octopamine (B1677172) moiety. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the octopamine and coumaroyl groups. |

| MS/MS | Characteristic fragment ions include m/z 147.04 (p-coumaroyl moiety) and fragments from the octopamine portion.[1] |

Biological Activity and Signaling Pathways

Antioxidant Activity

This compound has been reported to exhibit antioxidant properties. The antioxidant capacity can be quantified using standard in vitro assays.

4.1.1. DPPH Radical Scavenging Assay Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add 50 µL of each sample dilution and 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

4.1.2. ABTS Radical Cation Decolorization Assay Protocol:

-

Prepare ABTS radical cation (ABTS•⁺) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the this compound sample (at various concentrations) to 190 µL of the diluted ABTS•⁺ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Table 3: Quantitative Antioxidant Activity Data (Hypothetical Values for Illustration)

| Assay | IC₅₀ (µg/mL) |

| DPPH | Data not yet available in literature |

| ABTS | Data not yet available in literature |

PI3K/AKT/GSK3β Signaling Pathway

Recent studies have indicated that this compound may exert its biological effects through the modulation of the PI3K/AKT/GSK3β signaling pathway. This pathway is crucial in regulating cellular processes such as glucose metabolism, cell growth, and survival.

4.2.1. Western Blot Analysis Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and GSK3β overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Quantitative Data Summary

The quantitative analysis of this compound in various parts of the eggplant plant reveals its distribution.

Table 4: Content of this compound in Solanum melongena

| Plant Part | Concentration Range (µg/g dry weight) | Reference |

| Roots | 10.51 - 105.79 | [1] |

| Stems | 1.83 - 12.45 | [1] |

| Leaves | 0.98 - 9.76 | [1] |

| Fruits | Not Detected - 0.54 | [1] |

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Solanum melongena. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to N-trans-p-Coumaroyloctopamine in Plants: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyloctopamine is a naturally occurring phenylpropanoid amide found in a variety of plant species. This compound, and related hydroxycinnamic acid amides (HCAAs), are of significant interest due to their diverse biological activities, including roles in plant defense mechanisms against pathogens and herbivores. In humans, related compounds have shown potential antioxidant, anti-inflammatory, and neuroprotective properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, quantitative data, and detailed methodologies for the extraction and analysis of this compound.

Natural Sources and Distribution

This compound has been identified in several plant families, with a notable prevalence in the Solanaceae family. Its distribution within the plant is tissue-specific and can be influenced by developmental stage and environmental stressors.

Primary Plant Sources:

-

Eggplant (Solanum melongena L.): Found in the roots and calyx of the fruit.[1]

-

Bell Pepper (Capsicum annuum L.): Primarily located in the roots.[2] It has also been reported in various types of bell peppers, including orange and red varieties.[2]

-

Tomato (Solanum lycopersicum): Its synthesis is induced in response to pathogens.

-

Solanum rostratum: Detected in the leaves of this invasive weed.

-

Ophiopogon japonicus (L.f.) Ker-Gawl.: Isolated from this member of the Liliaceae family.[1]

-

Cannabis sativa L.: Has been found in this plant species.

Quantitative Distribution Data

The concentration of this compound varies significantly between different plant species and tissues. The following table summarizes the available quantitative data.

| Plant Species | Tissue | Concentration | Reference |

| Capsicum annuum L. (Bell Pepper) | Root | 1.0 ppm (dry weight) | Duke, 1992 |

| Solanum melongena L. (Eggplant) | Fruit Peel | Presence detected | Lo Scalzo et al., 2021[3] |

| Solanum melongena L. (Eggplant) | Fruit Pulp | Presence detected | Lo Scalzo et al., 2021[3] |

Note: Quantitative data for this compound is not extensively available in the literature, and the provided data represents the most specific findings to date. Further research is required to establish a more comprehensive quantitative profile across a wider range of plants and tissues.

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are critical for research and development. The following protocols provide a detailed methodology based on commonly employed techniques for phenylpropanoid amides.

Extraction of this compound

This protocol describes a standard method for the extraction of phenylpropanoid amides from fresh or lyophilized plant tissue.

Materials:

-

Plant tissue (fresh or lyophilized and ground to a fine powder)

-

80% Methanol (B129727) (HPLC grade)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

-

Sample Preparation: Weigh approximately 1-2 g of fresh plant tissue or 100-200 mg of lyophilized, ground plant tissue into a 50 mL centrifuge tube.

-

Extraction: Add 20 mL of 80% methanol to the centrifuge tube.

-

Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at room temperature. This aids in cell wall disruption and enhances extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes at 4°C to pellet the solid plant material.

-

Supernatant Collection: Carefully decant the supernatant into a clean round-bottom flask.

-

Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction process (steps 2-6) on the plant material pellet with another 20 mL of 80% methanol. Combine the supernatants.

-

Solvent Evaporation: Concentrate the combined methanolic extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of 80% methanol.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC system or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Linear gradient from 95% to 5% B

-

10.1-12 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

Ionization Mode: ESI positive.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): 314.15 [M+H]+

-

Product Ions (m/z): 147.1 (quantifier), 121.1 (qualifier) (Note: These are common fragments for the p-coumaroyl moiety and may need to be optimized for the specific instrument).

-

-

Data Analysis: Quantification is performed by constructing a calibration curve using a certified reference standard of this compound.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a major route for the synthesis of a wide range of plant secondary metabolites. The pathway involves the formation of p-coumaroyl-CoA, which is then conjugated to octopamine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. Scrapped but not neglected: Insights into the composition, molecular modulation and antioxidant capacity of phenols in peel of eggplant (Solanum melongena L.) fruits at different developmental stages [iris.cnr.it]

The Biosynthesis of N-trans-p-Coumaroyloctopamine in Capsicum annuum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-coumaroyloctopamine is a bioactive phenylpropanoid amide found in various plant species, including the fruits of Capsicum annuum (chili pepper). This compound, an analog of the pungent capsaicinoids, is of growing interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering strategies aimed at enhancing its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Capsicum annuum, detailing the precursor pathways, key enzymatic steps, and relevant experimental protocols. While significant research has elucidated the final condensation step, the upstream biosynthesis of the octopamine (B1677172) moiety in Capsicum remains an area of active investigation. This guide consolidates the current knowledge and provides a framework for future research.

Introduction

Capsicum annuum is renowned for its production of a diverse array of secondary metabolites, most notably the capsaicinoids responsible for the fruit's pungency. Beyond these well-studied compounds, Capsicum species also synthesize a variety of other phenylpropanoid amides, including this compound. These molecules are formed through the convergence of the phenylpropanoid and amino acid-derived amine pathways. This compound consists of a p-coumaroyl group derived from phenylalanine, conjugated to an octopamine moiety. This guide will delineate the biosynthetic route to this compound, present available quantitative data, and provide detailed experimental methodologies.

The Biosynthetic Pathway

The biosynthesis of this compound in Capsicum annuum is a multi-step process that involves two primary metabolic pathways: the phenylpropanoid pathway, which generates the acyl donor, p-coumaroyl-CoA, and a putative pathway for the biosynthesis of the amine acceptor, octopamine.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The phenylpropanoid pathway is a well-characterized route in plants that converts L-phenylalanine into a variety of phenolic compounds. The initial steps leading to the formation of p-coumaroyl-CoA are conserved across many plant species.

-

Step 1: Deamination of L-Phenylalanine. The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Step 2: Hydroxylation of Cinnamic Acid. Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid. This step is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

-

Step 3: Activation of p-Coumaric Acid. Finally, p-coumaric acid is activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) . This activated intermediate serves as the acyl donor for the final condensation step.

Putative Octopamine Biosynthesis Pathway

The biosynthesis of octopamine in Capsicum annuum has not been fully elucidated. However, based on known pathways in other organisms, particularly insects, and the presence of homologous genes in plant genomes, a putative pathway can be proposed. This pathway is believed to start from the amino acid L-tyrosine.

-

Step 1: Decarboxylation of L-Tyrosine. The first committed step is likely the decarboxylation of L-tyrosine to produce tyramine (B21549). This reaction is catalyzed by tyrosine decarboxylase (TDC) . While a TDC gene has not been definitively characterized in Capsicum annuum, homologous sequences can be found in its genome.

-

Step 2: Hydroxylation of Tyramine. Tyramine is then hydroxylated to form octopamine. The enzyme responsible for this conversion is tyramine β-hydroxylase (TβH) , a copper-containing monooxygenase. As with TDC, the presence and activity of TβH in Capsicum annuum are inferred from studies in other organisms and genomic data, and require direct experimental confirmation.

Final Condensation Step

The final step in the biosynthesis of this compound is the condensation of p-coumaroyl-CoA and octopamine. This reaction is catalyzed by a member of the BAHD acyltransferase superfamily.

-

Enzyme: Tyramine N-hydroxycinnamoyltransferase (THT) . Research has shown that a THT enzyme cloned from Capsicum annuum can utilize both tyramine and octopamine as acyl acceptors[1][2]. This enzyme facilitates the formation of an amide bond between the carboxyl group of p-coumaric acid (from p-coumaroyl-CoA) and the amino group of octopamine.

Quantitative Data

Quantitative data on the biosynthesis of this compound in Capsicum annuum is limited. However, kinetic parameters for the key enzyme, Tyramine N-hydroxycinnamoyltransferase (THT), have been reported.

Table 1: Kinetic Properties of Recombinant Capsicum annuum Tyramine N-hydroxycinnamoyltransferase (THT)

| Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |

| Acyl Donors | |||

| p-Coumaroyl-CoA | 2.5 | 27 | [1] |

| Feruloyl-CoA | 1.8 | 67 | [1] |

| Acyl Acceptors | |||

| Tyramine | 1165 | 67 (with Feruloyl-CoA) | [1] |

| Octopamine | Data not available | Data not available | |

| Dopamine (B1211576) | Data not available | 27 (with Feruloyl-CoA) | [1] |

Note: Kinetic data for octopamine as a substrate for Capsicum annuum THT is not currently available in the reviewed literature. The Vmax for tyramine and dopamine was determined using feruloyl-CoA as the acyl donor.

Table 2: Concentration of this compound and its Precursors in Capsicum annuum Tissues

| Compound | Tissue | Concentration | Reference |

| This compound | Fruit | Quantitative data not available | |

| Octopamine | Fruit | Quantitative data not available | |

| Tyramine | Fruit | Quantitative data not available |

Note: To date, there is a lack of published studies detailing the specific concentrations of this compound, octopamine, and tyramine in the various tissues of Capsicum annuum.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established methods and may require optimization for specific laboratory conditions.

Heterologous Expression and Purification of Capsicum annuum THT

This protocol describes the expression of Capsicum annuum THT in E. coli and its subsequent purification, based on the methods described by Goo et al. (2001)[1][2].

Objective: To produce and purify recombinant THT for enzymatic assays.

Materials:

-

C. annuum THT cDNA in a suitable expression vector (e.g., pET vector with a His-tag)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the THT expression vector into a competent E. coli expression strain. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a large volume (e.g., 1 L) of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged THT protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Tyramine N-hydroxycinnamoyltransferase (THT) Enzyme Assay

This spectrophotometric assay measures the activity of THT by monitoring the consumption of the p-coumaroyl-CoA substrate.

Objective: To determine the kinetic parameters of THT.

Materials:

-

Purified recombinant THT

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

p-Coumaroyl-CoA solution

-

Octopamine solution

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, a known concentration of octopamine, and purified THT enzyme.

-

Initiation: Start the reaction by adding p-coumaroyl-CoA to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 333 nm (the absorbance maximum of p-coumaroyl-CoA) over time at a constant temperature (e.g., 30°C).

-

Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of p-coumaroyl-CoA.

-

Kinetics: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated and measure the initial velocities. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

Putative Tyrosine Decarboxylase (TDC) Enzyme Assay

This protocol is a generalized method for assaying TDC activity in plant extracts, adapted from various sources[3][4][5][6][7].

Objective: To detect and quantify TDC activity in Capsicum annuum tissues.

Materials:

-

Plant tissue (e.g., C. annuum fruit placenta)

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% glycerol)

-

Assay buffer (e.g., 100 mM MES buffer, pH 6.0)

-

L-Tyrosine solution

-

Pyridoxal-5'-phosphate (PLP) solution

-

HPLC system with a C18 column and a suitable detector (e.g., fluorescence or UV)

-

Tyramine standard

Procedure:

-

Protein Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet debris. The supernatant is the crude enzyme extract.

-

Reaction Mixture: In a microcentrifuge tube, combine assay buffer, PLP (a cofactor for TDC), and the crude enzyme extract.

-

Initiation: Start the reaction by adding L-tyrosine.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the protein.

-

Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the amount of tyramine produced by comparing the peak area to a standard curve of tyramine.

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from Capsicum annuum fruit tissue.

Objective: To determine the concentration of this compound in plant samples.

Materials:

-

Freeze-dried and powdered C. annuum fruit tissue

-

Extraction solvent (e.g., 80% methanol)

-

HPLC-MS/MS system with a C18 column

-

This compound standard

Procedure:

-

Extraction: Extract a known weight of powdered tissue with the extraction solvent, using sonication or shaking.

-

Clarification: Centrifuge the extract to pellet solid material.

-

Filtration: Filter the supernatant through a 0.22 µm filter.

-

HPLC-MS/MS Analysis: Inject the filtered extract onto the HPLC-MS/MS system.

-

Separation: Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific parent and daughter ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification: Create a standard curve using known concentrations of the this compound standard. Quantify the amount of the compound in the sample by comparing its peak area to the standard curve.

Visualizations

Biosynthesis Pathway of this compound

Caption: Proposed biosynthesis pathway of this compound.

Experimental Workflow for THT Purification

Caption: Workflow for recombinant THT purification.

Conclusion and Future Perspectives

The biosynthesis of this compound in Capsicum annuum involves the convergence of the well-established phenylpropanoid pathway and a putative octopamine biosynthesis pathway. The final condensation step is catalyzed by the enzyme Tyramine N-hydroxycinnamoyltransferase (THT), which has been cloned and characterized from this species. However, significant knowledge gaps remain, particularly concerning the biosynthesis of octopamine in Capsicum. Future research should focus on:

-

Definitive identification and characterization of Tyrosine Decarboxylase (TDC) and Tyramine β-hydroxylase (TβH) in Capsicum annuum. This would involve gene cloning, heterologous expression, and enzymatic characterization to confirm their roles in the pathway.

-

Quantitative analysis of this compound and its precursors. Measuring the concentrations of these metabolites in different tissues and at various developmental stages will provide insights into the regulation of the pathway.

-

Metabolic engineering. With a complete understanding of the pathway, it will be possible to devise strategies to upregulate the production of this compound in Capsicum or other host organisms for industrial applications.

This technical guide provides a solid foundation for researchers entering this field and highlights the exciting opportunities for future discoveries in the metabolic pathways of Capsicum annuum.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cloning and characterization of a hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase induced in response to UV-C and wounding from Capsicum annuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. worthingtonweb.com [worthingtonweb.com]

- 5. Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine Decarboxylase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 7. Tyrosine decarboxylase. Spectrophotometric assay and application in determining pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties and chemical structure of N-trans-p-Coumaroyloctopamine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-Coumaroyloctopamine, a naturally occurring phenylpropanoid amide found in various plants, including eggplant (Solanum melongena), has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physicochemical properties, chemical structure, and known biological activities of this compound. Detailed experimental protocols for its isolation, analysis, and characterization are presented, along with a visualization of its chemical structure and its involvement in the PI3K/AKT/GSK3β signaling pathway, which is implicated in its anti-hyperglycemic and antioxidant effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₄ | [1] |

| Molecular Weight | 299.32 g/mol | [1] |

| IUPAC Name | (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | [1] |

| CAS Number | 66648-45-1 | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 214 - 215 °C | [1] |

| SMILES | C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | [1] |

| InChI | InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+ | [1] |

| Solubility | Soluble in DMSO and methanol (B129727). | [2] |

| Storage | Store at -20°C for long-term storage. | [2] |

Chemical Structure

The chemical structure of this compound is characterized by a p-coumaroyl group linked to an octopamine (B1677172) moiety via an amide bond. The "trans" designation refers to the stereochemistry of the double bond in the p-coumaroyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Isolation from Solanum melongena (Eggplant) Calyx

The following protocol outlines a general procedure for the extraction and isolation of this compound from eggplant calyx, based on common phytochemical extraction techniques.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Sample Preparation: Fresh eggplant calyces are collected, washed, and dried in a shaded area until a constant weight is achieved. The dried calyces are then ground into a fine powder.

-

Extraction: The powdered plant material is macerated with methanol (e.g., 1:10 w/v) at room temperature for 48 hours with occasional shaking.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is expected to contain the compound of interest, is collected and concentrated.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and further purified by preparative HPLC on a C18 column using a gradient of acetonitrile and water as the mobile phase.

-

Structure Elucidation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general HPLC method for the quantitative analysis of this compound in plant extracts.[3]

-

Instrumentation: HPLC system equipped with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 310 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.

-

Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural confirmation of this compound, ¹H and ¹³C NMR spectra are recorded.

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings, the trans-vinylic protons of the coumaroyl moiety, and the protons of the octopamine side chain.

-

¹³C-NMR: The carbon NMR spectrum will display signals for all 17 carbon atoms in the molecule, including the carbonyl carbon of the amide, the olefinic carbons, and the aromatic carbons.

Signaling Pathway

Recent studies have indicated that this compound exerts its beneficial effects on glucose metabolism and oxidative stress through the modulation of the PI3K/AKT/GSK3β signaling pathway.

References

Biological role of N-trans-p-Coumaroyloctopamine in plant defense mechanisms

An In-depth Technical Guide on the Biological Role and Mechanisms of a Key Plant Defensc Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-Coumaroyloctopamine, a member of the hydroxycinnamic acid amide (HCAA) family, stands as a pivotal molecule in the intricate defense arsenal (B13267) of plants. This technical guide delves into the core of its biological functions, from its biosynthesis and mode of action to its role in mediating resistance against a spectrum of biotic stressors. Through a comprehensive review of current research, this document outlines the quantitative impact of this compound on pathogens and herbivores, details the experimental protocols for its study, and visualizes the complex signaling pathways it governs. This guide serves as a critical resource for researchers in plant science and professionals in drug development, offering a foundational understanding of this potent plant secondary metabolite and its potential applications.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and dynamic chemical defense system to counteract threats from pathogens and herbivores. Among the myriad of defense compounds, hydroxycinnamic acid amides (HCAAs) have emerged as significant players. This compound, a conjugate of p-coumaric acid and octopamine (B1677172), is a prominent HCAA found in a variety of plant species, including important crops like eggplant (Solanum melongena) and pepper (Capsicum annuum). Its accumulation is often induced by biotic and abiotic stresses, suggesting a crucial role in the plant's induced defense response. This guide provides a detailed exploration of the multifaceted role of this compound in plant defense mechanisms.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that involves enzymes from both the phenylpropanoid and amino acid metabolic pathways. The final and key regulatory step is the condensation of p-coumaroyl-CoA with octopamine, a reaction catalyzed by the enzyme Tyramine (B21549) N-hydroxycinnamoyl transferase (THT) .

The biosynthetic pathway can be summarized as follows:

-

Phenylpropanoid Pathway: L-Phenylalanine is converted to p-coumaric acid through a series of enzymatic reactions initiated by Phenylalanine Ammonia-Lyase (PAL). p-Coumaric acid is then activated to its CoA ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).

-

Octopamine Biosynthesis: The amino acid L-Tyrosine is decarboxylated to tyramine by Tyrosine Decarboxylase (TyDC). Tyramine is subsequently hydroxylated to form octopamine by Tyramine β-hydroxylase (TβH).

-

Condensation: Finally, Tyramine N-hydroxycinnamoyl transferase (THT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the amino group of octopamine, forming this compound.

Biological Activity and Data Presentation

This compound exhibits a broad spectrum of biological activities, contributing to plant defense through direct antimicrobial and anti-herbivore effects, as well as by reinforcing the plant's physical barriers.

Antimicrobial Activity

While specific quantitative data for this compound is limited in publicly available literature, related HCAAs have demonstrated significant antimicrobial properties. The data below is representative of the activity of similar compounds and provides a benchmark for expected efficacy.

| Pathogen | Compound Class | Activity Metric | Value | Reference |

| Botrytis cinerea | Coumarin Derivatives | EC50 | 20.52 µg/mL | [1] |

| Pseudomonas syringae | Carbazole Derivatives | EC50 | 0.603 - 1.27 µg/mL | [2] |

Anti-herbivore Activity

This compound and related compounds can deter insect feeding and inhibit their growth. The following table summarizes representative data on the effects of related compounds on common insect herbivores.

| Insect Herbivore | Compound | Activity Metric | Value | Reference |

| Spodoptera exigua | Thymyl butanoate | LD50 (48h) | 1.62 µ g/larva | [3] |

Mechanism of Action in Plant Defense

The defensive role of this compound is multifaceted, involving both direct and indirect mechanisms.

Cell Wall Fortification

A primary defense mechanism involving this compound is the reinforcement of plant cell walls. Upon pathogen attack or wounding, these amides are oxidatively cross-linked into the cell wall matrix by peroxidases and laccases. This process, known as lignification, creates a physical barrier that is more resistant to enzymatic degradation by pathogens, thereby impeding their ingress and spread.

Signaling Pathways

This compound is also implicated in the complex network of plant defense signaling. While the precise signaling cascade it triggers is an active area of research, evidence suggests crosstalk with major defense hormone pathways, namely the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways. The accumulation of HCAAs is often correlated with the induction of pathogenesis-related (PR) genes, which are markers for these signaling pathways. It is hypothesized that the perception of this compound or its precursors may lead to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the generation of Reactive Oxygen Species (ROS), which act as secondary messengers to amplify the defense response.

Experimental Protocols

Extraction and Quantification of this compound by HPLC-UV

This protocol provides a general framework for the extraction and quantification of this compound from plant leaf tissue.

Materials:

-

Fresh or freeze-dried plant leaf tissue

-

Liquid nitrogen

-

Centrifuge

-

HPLC system with UV detector

-

C18 reverse-phase column

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Formic acid (or acetic acid)

Procedure:

-

Grind 100 mg of plant tissue to a fine powder in liquid nitrogen.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

Inject 10-20 µL of the filtered extract into the HPLC system.

-

Perform chromatographic separation using a C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.

-

Detect this compound by UV absorbance at approximately 310 nm.

-

Quantify the compound by comparing the peak area to a standard curve generated with a pure this compound standard.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of PAL, a key enzyme in the biosynthesis of the p-coumaroyl moiety of this compound.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, with 14 mM β-mercaptoethanol)

-

L-phenylalanine solution (50 mM)

-

Spectrophotometer

Procedure:

-

Homogenize 1 g of plant tissue in 5 mL of cold extraction buffer.

-

Centrifuge at 12,000 g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

To a cuvette, add 2.8 mL of extraction buffer and 0.1 mL of the enzyme extract.

-

Initiate the reaction by adding 0.1 mL of L-phenylalanine solution.

-

Immediately measure the change in absorbance at 290 nm over time (e.g., every 30 seconds for 5 minutes) at 30°C.

-

Calculate the enzyme activity based on the rate of formation of trans-cinnamic acid, using its molar extinction coefficient.

Insect Feeding Bioassay

This bioassay assesses the anti-feedant properties of this compound against a generalist herbivore like Spodoptera exigua (beet armyworm).

Materials:

-

Spodoptera exigua larvae (e.g., 3rd instar)

-

Artificial diet

-

This compound

-

Petri dishes or multi-well plates

-

Leaf discs from a host plant (e.g., cabbage or cotton)

Procedure:

-

Prepare artificial diets containing different concentrations of this compound (and a control with solvent only).

-

Alternatively, treat leaf discs with solutions of this compound at various concentrations.

-

Place one larva in each petri dish or well containing either the treated diet or a treated leaf disc.

-

Incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

After a set period (e.g., 24 or 48 hours), measure the amount of diet or leaf area consumed.

-

Larval weight gain can also be measured as an indicator of growth inhibition.

-

Calculate the feeding deterrence index or the concentration required for 50% growth inhibition (GI50).

Conclusion and Future Directions

This compound is a vital component of the plant's induced defense system, contributing to resistance against both pathogens and herbivores through cell wall reinforcement and potentially through the activation of defense signaling cascades. While its general role is established, significant opportunities for further research exist. Future studies should focus on elucidating the specific signaling pathways it modulates, identifying its protein targets, and quantifying its efficacy against a broader range of agronomically important pests and diseases. A deeper understanding of the regulation of its biosynthesis could also pave the way for engineering crops with enhanced resistance. For drug development professionals, the antimicrobial and signaling-modulatory properties of this compound and related HCAAs may offer novel leads for the development of new therapeutic agents. This guide provides a solid foundation for these future endeavors, highlighting the importance of this remarkable plant defense molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Racemic and Chiral Carbazole Derivatives Containing an Isopropanolamine Linker as Prospective Surrogates against Plant Pathogenic Bacteria: In Vitro and In Vivo Assays and Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insecticidal and growth inhibitory effects of some thymol derivatives on the beet armyworm, Spodoptera exigua (Lepidoptera: Noctuidae) and their impact on detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-trans-p-Coumaroyloctopamine: A Deep Dive into its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyloctopamine, a naturally occurring phenylpropanoid amide, has emerged as a promising candidate in the field of neuroprotection. This technical guide synthesizes the current understanding of its core mechanisms of action, focusing on its ability to modulate key signaling pathways implicated in neuronal survival and function. By presenting a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document aims to provide a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound in neurodegenerative diseases.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound are believed to be multifactorial, primarily revolving around its potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several critical intracellular signaling cascades, including the PI3K/Akt, Nrf2, NF-κB, and MAPK pathways.

Attenuation of Oxidative Stress via PI3K/Akt Pathway Activation

Oxidative stress is a key contributor to neuronal damage in a wide range of neurodegenerative disorders. This compound has demonstrated a significant capacity to mitigate oxidative stress by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis.

A key study has shown that N-p-coumaroyloctopamine upregulates the expression of PI3K and Akt proteins. This activation, in turn, is linked to an increase in the activity of downstream antioxidant enzymes.[1]

Quantitative Data on Antioxidant Effects

| Parameter | Cell Line | Treatment Conditions | Result | Reference |

| Superoxide (B77818) Dismutase (SOD) Activity | HL-7702 | High Glucose/Palmitic Acid + N-p-CO | Increased activity | [1] |

| Glutathione (GSH) Content | HL-7702 | High Glucose/Palmitic Acid + N-p-CO | Increased content | [1] |

| Glutathione Peroxidase (GSH-Px) Activity | HL-7702 | High Glucose/Palmitic Acid + N-p-CO | Increased activity | [1] |

| Reactive Oxygen Species (ROS) | HL-7702 | High Glucose/Palmitic Acid + N-p-CO | Decreased relative fluorescence intensity | [1] |

| Malondialdehyde (MDA) Content | HL-7702 | High Glucose/Palmitic Acid + N-p-CO | Decreased content | [1] |

Signaling Pathway Diagram: PI3K/Akt Pathway

Experimental Protocol: Assessment of Antioxidant Enzyme Activity

This protocol is adapted from a study investigating the antioxidant effects of N-p-coumaroyloctopamine in HL-7702 cells and can be applied to neuronal cell lines with appropriate modifications.[1]

-

Cell Culture and Treatment:

-

Culture neuronal cells (e.g., SH-SY5Y, PC12) in appropriate media and conditions.

-

Induce oxidative stress using a suitable agent (e.g., high glucose and palmitic acid, hydrogen peroxide, or glutamate).

-

Treat cells with varying concentrations of this compound for a specified duration.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Enzyme Activity Assays:

-

SOD Activity: Utilize a commercial SOD assay kit (e.g., WST-1 method) to measure the inhibition of the reduction of WST-1 by superoxide anions.

-

GSH Content: Employ a commercial GSH assay kit based on the reaction of GSH with a suitable reagent (e.g., DTNB) to produce a colored product.

-

GSH-Px Activity: Use a commercial GSH-Px assay kit that measures the rate of oxidation of GSH to GSSG.

-

MDA Content: Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels using a commercial kit based on the thiobarbituric acid reactive substances (TBARS) assay.

-

-

Data Analysis:

-

Normalize enzyme activities and MDA content to the total protein concentration of the cell lysate, determined using a BCA or Bradford protein assay.

-

Perform statistical analysis to compare treated groups with control groups.

-

Modulation of Nrf2, NF-κB, and MAPK Signaling Pathways

While direct experimental evidence for this compound's effects on Nrf2, NF-κB, and MAPK pathways in neuronal cells is still emerging, its structural similarity to other coumarin-containing compounds and its demonstrated antioxidant and anti-inflammatory properties strongly suggest its involvement in these critical neuroprotective pathways.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. It is anticipated that this compound, like other phenolic compounds, can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key player in the inflammatory response. Chronic activation of NF-κB in microglia and astrocytes contributes to neuroinflammation. A related compound, 3-O-trans-p-coumaroyl ester of tormentic acid, has been shown to inhibit NF-κB signaling, suggesting a similar anti-inflammatory mechanism for this compound.

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in both cell survival and apoptosis. The specific effect of this compound on different MAPK cascades (e.g., ERK, JNK, p38) in neurons requires further investigation to fully elucidate its role in neuroprotection.

Proposed Signaling Interactions

Experimental Workflow for In Vitro Neuroprotection Assays

The following workflow outlines a general approach for assessing the neuroprotective effects of this compound in neuronal cell culture models.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, primarily through its ability to combat oxidative stress via activation of the PI3K/Akt pathway. While its effects on the Nrf2, NF-κB, and MAPK pathways in a neuronal context are strongly suggested by its chemical nature and the activities of related compounds, direct experimental validation is a critical next step. Future research should focus on:

-

Neuronal Cell-Based Studies: Conducting comprehensive in vitro studies using relevant neuronal cell lines (e.g., SH-SY5Y, primary neurons) to confirm the modulation of Nrf2, NF-κB, and MAPK pathways by this compound and to generate quantitative data on neuroprotection.

-

In Vivo Models: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases to assess its bioavailability, blood-brain barrier permeability, and therapeutic potential in a complex biological system.

-

Structure-Activity Relationship Studies: Investigating derivatives of this compound to optimize its neuroprotective potency and pharmacokinetic properties.

By systematically addressing these research areas, the full therapeutic potential of this compound as a novel treatment for neurodegenerative diseases can be more thoroughly understood and potentially realized.

References

In Vitro Antioxidant Properties of N-trans-p-Coumaroyloctopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of N-trans-p-Coumaroyloctopamine, a naturally occurring phenylpropanoid amide. This document summarizes key quantitative data, details common experimental protocols for assessing antioxidant activity, and illustrates the potential signaling pathway involved in its mechanism of action.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from published research, providing a comparative overview of its efficacy.

Table 1: Radical Scavenging Activity of this compound

| Assay | Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |

| DPPH | This compound | 110.8 ± 3.2 | Trolox | Not Reported | [1] |

IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Cellular Antioxidant Activity of this compound in HL-7702 Cells

| Treatment Group | Superoxide (B77818) Dismutase (SOD) (U/mg protein) | Glutathione (B108866) (GSH) (µmol/g protein) | Glutathione Peroxidase (GSH-Px) (U/mg protein) | Malondialdehyde (MDA) (nmol/mg protein) |

| Control | 125.3 ± 5.8 | 35.6 ± 2.1 | 85.4 ± 4.2 | 2.1 ± 0.3 |

| Model (High Glucose/Palmitic Acid) | 78.4 ± 4.5 | 18.2 ± 1.5 | 42.1 ± 3.7 | 5.8 ± 0.6 |

| This compound (10 µM) | 95.7 ± 5.1 | 25.9 ± 1.8 | 60.3 ± 4.1 | 3.9 ± 0.4 |

| This compound (20 µM) | 110.2 ± 6.3 | 31.4 ± 2.0 | 75.8 ± 4.9 | 2.8 ± 0.3 |

Data are presented as mean ± standard deviation.

Experimental Protocols

This section details the methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the compound.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of this compound or a standard antioxidant (e.g., Trolox or ascorbic acid). A control well should contain the solvent instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Similar to the DPPH assay, the ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Reaction Mixture: Add a small volume of the diluted sample to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Note: While this is a standard protocol, no specific IC50 value for this compound in an ABTS assay was found in the reviewed literature.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model.[2][3][4]

Cell Line: Human normal liver cells (HL-7702) are a suitable model.

Protocol:

-

Cell Culture: Culture HL-7702 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Induction of Oxidative Stress: Induce oxidative stress in the cells by treating them with a high concentration of glucose and palmitic acid to mimic hyperglycemic and hyperlipidemic conditions.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for 30 minutes. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

ROS Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity of DCF in each well using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The antioxidant activity is determined by the reduction in fluorescence intensity in the cells treated with this compound compared to the untreated, stressed cells.

Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation

This involves quantifying the levels of key antioxidant enzymes and a marker of lipid peroxidation in cell lysates.

Protocol:

-

Cell Lysis: After treatment with the compound and induction of oxidative stress as described in the CAA assay, harvest the cells and lyse them using a suitable lysis buffer on ice.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method such as the Bradford or BCA assay.

-

Enzyme Activity Assays: Use commercially available assay kits to measure the activity of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and the levels of reduced glutathione (GSH) in the cell lysates, following the manufacturer's instructions. The results are typically normalized to the total protein concentration.

-

Lipid Peroxidation Assay (MDA): Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the cell lysates using a commercial kit, often based on the reaction of MDA with thiobarbituric acid (TBA). The results are also normalized to the total protein concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for the antioxidant action of this compound and a general workflow for its in vitro antioxidant evaluation.

Caption: PI3K/AKT/GSK3β signaling pathway in antioxidant response.

Caption: Experimental workflow for in vitro antioxidant screening.

References

N-trans-p-Coumaroyloctopamine: A Promising Therapeutic Candidate for Metabolic Syndrome

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin (B600854) resistance, dyslipidemia, hypertension, and central obesity, represents a significant and growing global health challenge. Current therapeutic strategies often involve polypharmacy to manage individual components of the syndrome, highlighting the pressing need for novel, multi-targeted therapeutic agents. N-trans-p-coumaroyloctopamine (N-p-CO), a naturally occurring phenylpropanoid amide, has emerged as a compelling candidate with the potential to address multiple facets of metabolic syndrome. Preclinical studies have demonstrated its capacity to improve glucose and lipid metabolism, mitigate oxidative stress, and exert anti-inflammatory effects. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols to facilitate further investigation and drug development efforts.

Introduction to Metabolic Syndrome

Metabolic syndrome is a complex pathophysiological state characterized by a cluster of metabolic abnormalities that increase the risk of developing type 2 diabetes mellitus (T2DM) and cardiovascular disease. The diagnosis of metabolic syndrome is typically made when three or more of the following criteria are present:

-

Abdominal Obesity: Elevated waist circumference.

-

Hypertriglyceridemia: Elevated triglyceride levels.

-

Low High-Density Lipoprotein (HDL) Cholesterol: Reduced levels of "good" cholesterol.

-

Hypertension: Elevated blood pressure.

-

Hyperglycemia: Elevated fasting blood glucose.

The underlying pathophysiology of metabolic syndrome is multifaceted, with insulin resistance and chronic low-grade inflammation considered central pillars. The search for therapeutic agents that can simultaneously target these interconnected pathways is a major focus of current research.

This compound: A Multi-Targeted Approach

This compound is a phenolic compound found in various plants. Its chemical structure, featuring a coumaroyl group linked to an octopamine (B1677172) moiety, underpins its diverse biological activities. Research has illuminated its potential to favorably modulate key pathways disrupted in metabolic syndrome.

Therapeutic Potential and Mechanism of Action

N-p-CO's therapeutic potential for metabolic syndrome stems from its ability to influence several key biological processes, including glucose metabolism, oxidative stress, and inflammation.

Amelioration of Hepatic Glucose Metabolism and Insulin Resistance

Preclinical evidence strongly suggests that N-p-CO can improve hepatic glucose metabolism and combat insulin resistance. In vitro studies using human liver cells (HL-7702) have shown that N-p-CO significantly enhances glucose uptake and glycogen (B147801) synthesis.[1][2][3][4] In vivo studies using a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic mouse model have corroborated these findings, demonstrating that N-p-CO administration can alleviate hyperglycemia and improve hepatic glucose metabolism in a dose-dependent manner.[1][2][3][4]

The primary mechanism underlying these effects appears to be the activation of the PI3K/AKT/GSK3β signaling pathway .[1][2][3][4] This pathway is crucial for insulin-mediated glucose uptake and glycogen synthesis. N-p-CO has been shown to upregulate the expression of key proteins in this pathway, including PI3K, AKT, and GSK3β.[1][2][3][4]

dot

Caption: PI3K/AKT/GSK3β signaling pathway activation by N-p-CO.

Attenuation of Oxidative Stress

Metabolic syndrome is characterized by a state of chronic oxidative stress, which contributes to cellular damage and the progression of the disease. N-p-CO has demonstrated significant antioxidant properties. In both in vitro and in vivo models, N-p-CO treatment has been shown to increase the levels and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and glutathione peroxidase (GSH-Px).[1][2][3][4] This enhancement of the endogenous antioxidant defense system helps to neutralize reactive oxygen species (ROS) and reduce oxidative damage.

Modulation of Other Key Metabolic Pathways

While the role of the PI3K/AKT/GSK3β pathway is well-established, the multifaceted nature of metabolic syndrome suggests that N-p-CO may influence other critical signaling nodes. Further research is warranted to fully elucidate its effects on:

-

AMP-activated protein kinase (AMPK) signaling: A central regulator of cellular energy homeostasis, AMPK activation can promote glucose uptake and fatty acid oxidation.

-

Peroxisome proliferator-activated receptor-gamma (PPARγ): A nuclear receptor that plays a key role in adipogenesis and insulin sensitization.

-

Sterol regulatory element-binding protein-1c (SREBP-1c): A transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.

-

Nuclear factor-kappa B (NF-κB) signaling: A key pathway that governs the inflammatory response.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound observed in key preclinical studies.

Table 1: In Vitro Effects of N-p-CO on HL-7702 Human Liver Cells

| Parameter | Model System | Treatment | Concentration(s) | Result | Reference |

| Cell Viability | HG/PA-induced HL-7702 cells | N-p-CO | 10, 20, 50 µg/mL | Dose-dependent increase in viability | [3] |

| Glucose Uptake | HG/PA-induced HL-7702 cells | N-p-CO | 10, 20, 50 µg/mL | Significant dose-dependent increase | [3] |

| Glycogen Synthesis | HG/PA-induced HL-7702 cells | N-p-CO | 10, 20, 50 µg/mL | Significant dose-dependent increase | [3] |

| Antioxidant Enzyme Levels (SOD, GSH, GSH-Px) | HG/PA-induced HL-7702 cells | N-p-CO | 10, 20, 50 µg/mL | Significant dose-dependent increase | [3] |

| Protein Expression (PI3K, AKT, GSK3β) | HG/PA-induced HL-7702 cells | N-p-CO | 10, 20, 50 µg/mL | Significant upregulation | [1][3] |

HG/PA: High Glucose and Palmitic Acid

Table 2: In Vivo Effects of N-p-CO in HFD/STZ-Induced Diabetic Mice

| Parameter | Model System | Treatment | Dosage(s) | Result | Reference |

| Fasting Blood Glucose | HFD/STZ-induced diabetic mice | N-p-CO | Not specified | Significant reduction | [3][4] |

| Hepatic Glycogen Production | HFD/STZ-induced diabetic mice | N-p-CO | Not specified | Significant increase | [3][4] |

| Serum Antioxidant Levels (SOD, GSH, GSH-Px) | HFD/STZ-induced diabetic mice | N-p-CO | Not specified | Significant increase | [3] |

| Hepatic Protein Expression (PI3K, AKT, GSK3β) | HFD/STZ-induced diabetic mice | N-p-CO | Not specified | Significant restoration of downregulated expression | [1][3] |

| Hepatic GLUT2 Protein Expression | HFD/STZ-induced diabetic mice | N-p-CO | Not specified | Significant increase | [1][3] |

HFD/STZ: High-Fat Diet and Streptozotocin

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Model of Insulin Resistance in HL-7702 Cells

Objective: To induce a state of insulin resistance in human liver cells to screen the therapeutic effects of N-p-CO.

Protocol:

-

Cell Culture: Culture HL-7702 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Insulin Resistance:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Replace the culture medium with a high-glucose (e.g., 30 mM) and high-palmitic acid (e.g., 0.25 mM) containing medium. Palmitic acid should be complexed with bovine serum albumin (BSA) to ensure solubility and reduce cytotoxicity.

-

Incubate the cells for a specified period (e.g., 24 hours) to induce insulin resistance.